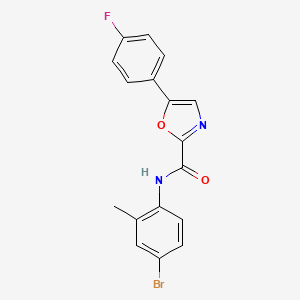
N-(4-bromo-2-methylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-methylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide is a useful research compound. Its molecular formula is C17H12BrFN2O2 and its molecular weight is 375.197. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-bromo-2-methylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide is a synthetic organic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features unique structural elements that may contribute to its interaction with biological targets, making it a subject of interest for research into therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C15H13BrFNO2
- Molecular Weight : 336.17 g/mol
The presence of a brominated phenyl group and a fluorinated phenyl group within the oxazole framework suggests potential for diverse interactions with biological macromolecules.
The biological activity of this compound is hypothesized to involve modulation of enzyme activity and receptor interactions. The oxazole ring may facilitate binding to specific targets, influencing pathways related to cell proliferation and apoptosis.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.
- Apoptosis Induction : Similar compounds have shown the ability to activate apoptotic pathways in cancer cells by increasing p53 expression levels and caspase-3 cleavage .
Biological Activity Overview
Research has indicated that compounds structurally related to this compound exhibit various biological activities, including:
- Anticancer Properties : Studies have shown that derivatives can effectively inhibit cancer cell lines such as MCF-7 and HeLa with IC50 values in the micromolar range .
- Antimicrobial Activity : Some oxazole derivatives demonstrate significant antimicrobial effects against various pathogens .
Case Studies and Research Findings
A selection of studies highlights the biological activity of related oxazole compounds:
- Antiproliferative Activity :
- Selectivity in Cancer Treatment :
- Mechanistic Insights :
Comparative Analysis
To better understand the efficacy of this compound, a comparison with similar compounds is presented below:
| Compound Name | Structure | IC50 (µM) | Biological Activity |
|---|---|---|---|
| This compound | Structure | TBD | Anticancer |
| 4-Bromo-N-(2-methylphenyl)benzamide | Structure | 10.38 | Antimicrobial |
| Acetamide, N-(4-bromo-2-ethylphenyl) | Structure | TBD | Anticancer |
Propiedades
IUPAC Name |
N-(4-bromo-2-methylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrFN2O2/c1-10-8-12(18)4-7-14(10)21-16(22)17-20-9-15(23-17)11-2-5-13(19)6-3-11/h2-9H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNPKHOOZHBUQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














